molecular formula C11H12N4O3 B2767543 methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1708371-48-5

methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Cat. No.: B2767543
CAS No.: 1708371-48-5
M. Wt: 248.242
InChI Key: COCMNUDPVKJUDK-UHFFFAOYSA-N
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Description

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is an organic compound that features a benzoate ester linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-1,2,3,4-tetrazole-5-methanol under esterification conditions. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an appropriate solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1-methyl-1H-1,2,4-triazol-3-yl)methoxy]benzoate
  • Methyl 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzoate
  • Methyl 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]benzoate

Uniqueness

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it a valuable scaffold in drug design, offering advantages in terms of binding affinity and specificity compared to other similar compounds .

Properties

IUPAC Name

methyl 3-[(1-methyltetrazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMNUDPVKJUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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